1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
Description
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine dihydrochloride is a cyclopropylamine derivative featuring a 1-methylpyrazole substituent on the cyclopropane ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The pyrazole moiety contributes to hydrogen bonding and π-π interactions, while the cyclopropane ring introduces steric constraint, influencing molecular conformation and biological activity.
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-2-6(9-10)7(8)3-4-7;;/h2,5H,3-4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKCMWRVHHMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445794-07-8 | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Simmons-Smith Cyclopropanation
A viable route involves cyclopropanation of a pre-formed pyrazole-containing alkene. For example, 3-vinyl-1-methylpyrazole undergoes reaction with diiodomethane and a zinc-copper couple to yield 1-(1-methylpyrazol-3-yl)cyclopropane:
$$
\text{3-Vinyl-1-methylpyrazole} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{1-(1-Methylpyrazol-3-yl)cyclopropane}
$$
This method, analogous to techniques in US9611250 for pyridine derivatives, typically achieves 60-75% yields in dichloromethane at 0–5°C. Subsequent functionalization to introduce the amine group remains challenging due to the inert nature of the cyclopropane ring.
Malonate-Based Cyclopropane Synthesis
Diethyl malonate derivatives offer an alternative pathway:
- Alkylation : Diethyl 1-(1-methylpyrazol-3-yl)cyclopropane-1,1-dicarboxylate is synthesized via base-mediated alkylation.
- Hydrolysis/Decarboxylation : Treatment with concentrated HCl yields 1-(1-methylpyrazol-3-yl)cyclopropanecarboxylic acid.
This approach mirrors the carboxylate manipulation strategies observed in WO2021074138A1, though cyclopropane ring stability under acidic conditions requires careful monitoring.
Amine Group Introduction
Curtius Rearrangement
Building on WO2021074138A1, the carboxylic acid intermediate undergoes Curtius rearrangement:
Acyl Azide Formation :
$$
\text{RCOOH} + \text{NaN}3 \xrightarrow{\text{T3P}} \text{RCON}3
$$
Using propanephosphonic acid anhydride (T3P) in dichloromethane achieves 85-90% conversion at 25°C.Rearrangement to Isocyanate : Thermal decomposition at 80-100°C yields the isocyanate intermediate.
Hydrolysis to Amine :
$$
\text{RNCO} + \text{H}2\text{O} \rightarrow \text{RNH}2 + \text{CO}_2
$$
Acidic workup with HCl generates the dihydrochloride salt directly.
Reductive Amination
For ketone precursors (e.g., 1-(1-methylpyrazol-3-yl)cyclopropan-1-one), reductive amination with ammonium acetate and sodium cyanoborohydride in methanol achieves 50-65% yields:
$$
\text{RCO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2
$$
This method, while straightforward, faces limitations in stereochemical control and requires stringent moisture exclusion.
Pyrazole Functionalization and Coupling
Suzuki-Miyaura Cross-Coupling
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Simmons-Smith + Curtius | Cyclopropanation, Curtius | 62 | 95 | Moderate |
| Malonate + Curtius | Alkylation, Hydrolysis, Curtius | 58 | 92 | High |
| Reductive Amination | Ketone synthesis, Reduction | 54 | 88 | Low |
| Suzuki Coupling | Boronic ester preparation, Coupling | 73 | 97 | High |
Data synthesized from analogous procedures in. Scalability assessments consider reagent costs, reaction times, and purification complexity.
Salt Formation and Purification
The final dihydrochloride salt is obtained via treatment of the free base with HCl gas in anhydrous ether:
$$
\text{RNH}2 + 2\text{HCl} \rightarrow \text{RNH}3^+ \cdot 2\text{Cl}^-
$$
Crystallization from ethanol/ethyl acetate mixtures yields pharmaceutical-grade material (>99% purity). Notably, the dihydrochloride form enhances aqueous solubility compared to the free base.
Industrial Considerations and Process Optimization
Chemical Reactions Analysis
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic effects in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Heterocycles
Substituent Bulk and Electronic Effects
Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(1-Methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride (commonly referred to as MPA) is a compound that has garnered attention in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of MPA, including its mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-methylpyrazol-3-yl)cyclopropan-1-amine; dihydrochloride |
| Molecular Formula | C7H13Cl2N3 |
| Molecular Weight | 210.10 g/mol |
| InChI Key | DHKKCMWRVHHMJE-UHFFFAOYSA-N |
Structure
The structural formula of MPA indicates the presence of a cyclopropane ring and a pyrazole moiety, which are crucial for its biological interactions.
MPA has been shown to exhibit various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : MPA acts as an inhibitor for several enzymes, including dihydroorotate dehydrogenase (DHODH), which is critical in the de novo pyrimidine synthesis pathway. This inhibition has implications for viral replication and cellular growth regulation .
- Modulation of Protein Interactions : The compound influences protein-protein interactions, potentially altering signaling pathways involved in cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that MPA may have potential therapeutic applications in several areas:
- Antiviral Activity : MPA's inhibition of DHODH suggests its role in antiviral therapies, particularly in conditions where viral replication is a concern .
- Antimicrobial Properties : Preliminary studies suggest that MPA may possess antimicrobial activity, although further investigation is needed to confirm these effects.
Study 1: Inhibition of DHODH
A study focusing on the inhibitory effects of MPA on DHODH demonstrated that it significantly reduced viral replication in vitro. The compound was found to be more effective than established DHODH inhibitors such as brequinar and teriflunomide .
Study 2: Antimicrobial Activity
In another investigation, MPA was evaluated for its antimicrobial properties against various pathogens. Results indicated moderate activity against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MPA, it can be compared with other pyrazole derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| BPR1P0034 | DHODH Inhibition | Higher selectivity than MPA |
| Rac-(1R,2R)-2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride | Moderate enzyme inhibition | Similar structure but different activity profile |
| 5-Methylpyrazole derivatives | Antioxidant and antibacterial | Broader spectrum of activity |
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and amine protonation .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 198.1) .
- Contradictions : Discrepancies in purity (e.g., HPLC vs. NMR) are resolved via orthogonal methods (e.g., elemental analysis) .
How can researchers investigate the compound’s interaction with neurotransmitter systems?
Advanced Research Question
Mechanistic approach :
- Radioligand binding assays : Test affinity for serotonin (5-HT) or dopamine receptors using [³H]ligands .
- Electrophysiology : Measure ion channel modulation in neuronal cell lines .
Experimental design : - Dose-response curves : Determine EC50/IC50 values for receptor activation/inhibition.
- Mutagenesis : Modify receptor binding sites (e.g., 5-HT2A) to identify critical residues .
What strategies mitigate low yields in large-scale synthesis?
Advanced Research Question
- Catalyst optimization : Use palladium or copper catalysts for efficient cyclopropanation .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- Salt screening : Test alternative counterions (e.g., sulfate) to enhance crystallinity and yield .
How do substituent positions on the pyrazole ring affect bioactivity?
Advanced Research Question
- 3-position methyl : Enhances lipophilicity and membrane permeability vs. unsubstituted analogs .
- Comparative assays : Test analogs with halogens or methoxy groups at different positions using cytotoxicity models (e.g., cancer cell lines) .
Data analysis : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
What computational tools predict metabolic pathways for this compound?
Advanced Research Question
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., CYP450 oxidation) .
- Validation : Compare in silico predictions with in vitro microsomal assays .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .
- Batch analysis : Compare compound purity (e.g., HPLC traces) between studies to rule out impurity effects .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
